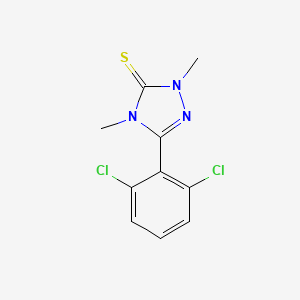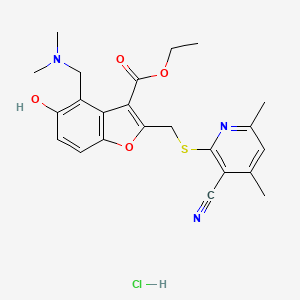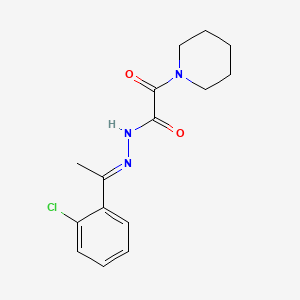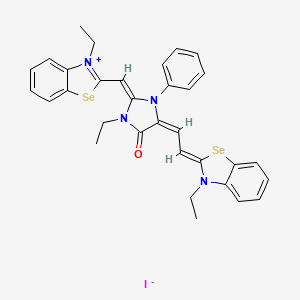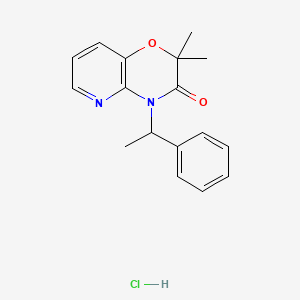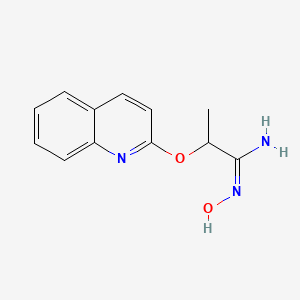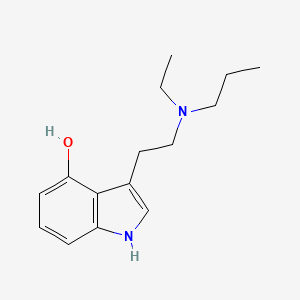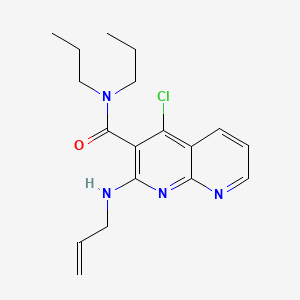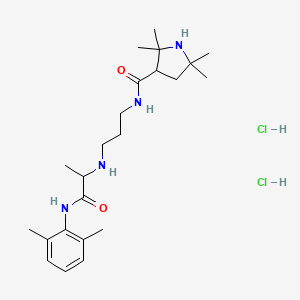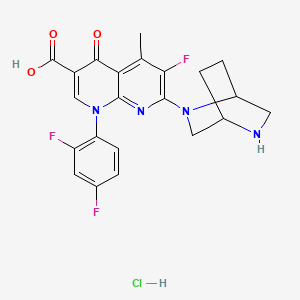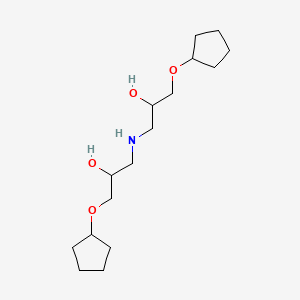
1,1'-Iminobis(3-(cyclopentyloxy)-2-propanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) is a chemical compound characterized by the presence of an imine group and two cyclopentyloxy groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) typically involves the reaction of cyclopentanol with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine bond. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the cyclopentyloxy groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): Another compound with an imine group, but with different substituents.
1,1’-Iminobis(3,1-propanediylimino)di(2-tetradecanol): Similar structure but with longer alkyl chains.
Uniqueness
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) is unique due to the presence of cyclopentyloxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
89100-86-7 |
|---|---|
Fórmula molecular |
C16H31NO4 |
Peso molecular |
301.42 g/mol |
Nombre IUPAC |
1-cyclopentyloxy-3-[(3-cyclopentyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C16H31NO4/c18-13(11-20-15-5-1-2-6-15)9-17-10-14(19)12-21-16-7-3-4-8-16/h13-19H,1-12H2 |
Clave InChI |
RGTZCVPBHMNGFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OCC(CNCC(COC2CCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



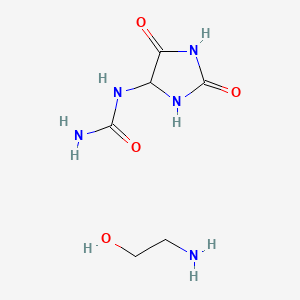
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
